molecular formula C25H22ClN3O3S B14966174 N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B14966174
M. Wt: 480.0 g/mol
InChI Key: UBFAXXXAXDGWSL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, including the formation of the benzoxadiazocine ring and the introduction of the chlorophenyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Benzoxadiazocine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide include:

    N-(4-chlorophenyl)acetamide: A simpler compound with similar functional groups.

    (4-chlorophenyl)(4-methoxyphenyl)methanone: Another compound with similar aromatic substituents.

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes a benzoxadiazocine ring system and multiple functional groups. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-10-(4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide

InChI

InChI=1S/C25H22ClN3O3S/c1-25-21(23(30)27-16-9-7-15(26)8-10-16)22(19-5-3-4-6-20(19)32-25)28-24(33)29(25)17-11-13-18(31-2)14-12-17/h3-14,21-22H,1-2H3,(H,27,30)(H,28,33)

InChI Key

UBFAXXXAXDGWSL-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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